

# A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromothiazole Analogs

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## Compound of Interest

Compound Name:	Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
CAS No.:	1086393-21-6
Cat. No.:	B1504039

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The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of pharmacologically active compounds, including several FDA-approved drugs.[1][2][3] Among its many derivatives, 5-bromothiazole serves as a particularly versatile and valuable building block in drug discovery.[4][5] Its strategic bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic and efficient generation of diverse molecular libraries. This guide offers an in-depth comparison of 5-bromothiazole analogs, elucidating the critical relationships between their chemical structure and biological function, with a focus on their application as kinase inhibitors and antimicrobial agents.

## The 5-Bromothiazole Scaffold: A Blueprint for Innovation

The 5-bromothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms.[1][3] Its aromaticity and distinct electronic properties make it an excellent scaffold for

interacting with biological targets. The key to its utility in medicinal chemistry lies in the three primary sites for chemical modification: the C2, C4, and C5 positions.

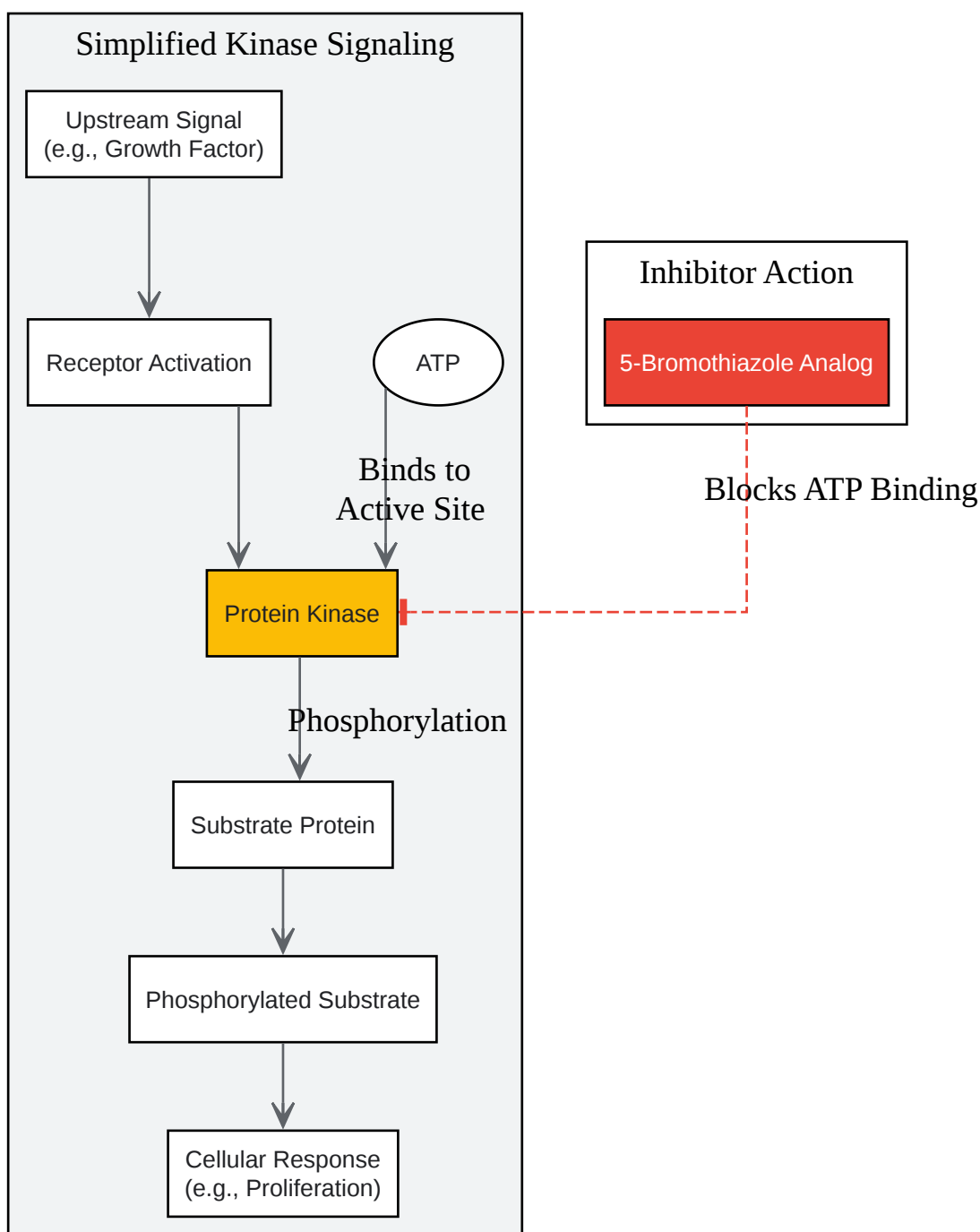
- **C2-Position:** Often derived from 2-aminothiazole precursors, this position is ideal for introducing a variety of substituents, commonly amides, ureas, or other hydrogen-bond donors and acceptors that can interact with target proteins.
- **C4-Position:** This site can be readily substituted to explore steric and electronic effects, frequently bearing aryl or alkyl groups that can be tailored to fit into specific pockets of a target enzyme or receptor.
- **C5-Position:** The bromine atom at this position is the linchpin for diversification. It is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of a wide array of aryl and heteroaryl groups.<sup>[6][7]</sup> This capability is crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties.

Caption: SAR logic flow for 5-bromothiazole analogs.

## Comparative Analysis: 5-Bromothiazole Analogs as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.<sup>[7][8][9]</sup> The thiazole scaffold is a proven pharmacophore for designing potent and selective kinase inhibitors.<sup>[8]</sup>

Many thiazole-based inhibitors are classified as Type I or Type II inhibitors, targeting the ATP-binding site of the kinase.<sup>[10]</sup> The design rationale involves creating a molecule that can form key interactions (e.g., hydrogen bonds with the "hinge" region of the kinase) and occupy adjacent hydrophobic pockets, thereby preventing ATP from binding and halting the phosphorylation cascade. The 5-bromothiazole scaffold is an excellent starting point for this, where different substituents at the C2, C4, and C5 positions can be systematically varied to optimize these interactions.



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- [1. globalresearchonline.net](https://globalresearchonline.net) [globalresearchonline.net]
- [2. archives.ijper.org](https://archives.ijper.org) [archives.ijper.org]
- [3. ijarsct.co.in](https://ijarsct.co.in) [ijarsct.co.in]
- [4. 5-Bromothiazole | 3034-55-7](https://chemicalbook.com) [chemicalbook.com]
- [5. Global 2-Amino-5-bromothiazole Monohydrobromide Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center](https://pmarketresearch.com) [pmarketresearch.com]
- [6. mdpi.com](https://mdpi.com) [mdpi.com]
- [7. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances \(RSC Publishing\)](https://pubs.rsc.org) [pubs.rsc.org]
- [9. discovery.researcher.life](https://discovery.researcher.life) [discovery.researcher.life]
- [10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38 \$\alpha\$  MAPK in Breast Cancer Cells - PMC](https://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
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